molecular formula C5H11NO B1312980 (R)-Tetrahydro-2H-pyran-3-amine CAS No. 1071829-82-7

(R)-Tetrahydro-2H-pyran-3-amine

Cat. No. B1312980
M. Wt: 101.15 g/mol
InChI Key: WUUOEJJGRCQGBQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Tetrahydro-2H-pyran-3-amine, commonly referred to as RTHP, is a chiral molecule that has been studied extensively in the field of organic synthesis. It is a versatile molecule that can be used in a variety of ways, and its properties have made it an important tool in the laboratory.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Synthesis of Spiro Compounds : (R)-Tetrahydro-2H-pyran-3-amine is used in the synthesis of spiro[isoquinoline-4,4'-pyran]-3-imines, exploring reactions with primary amines under varying conditions (Kisel’ et al., 2000).

  • Palladium-catalyzed Additions : This compound is also involved in palladium-catalyzed addition reactions to double bonds, leading to the formation of α-amino tetrahydrofurans and pyrans, highlighting the influence of amine nature, ring size, and catalyst on these reactions (Cheng & Hii, 2001).

  • Synthesis of Oxygen-Containing Compounds : In the context of medicinal chemistry, (R)-Tetrahydro-2H-pyran-3-amine derivatives have been synthesized for creating oxygen-containing isosteres of sympathomimetic amines. These compounds have potential applications in dopamine receptor affinity (Georgiadis et al., 1988).

  • Formation of 2H-Pyrans : Another application involves the reaction of pyrylium compounds to form stable crystalline 2-dialkylamino-2H-pyrans, with potential in organic synthesis (Fischer, Zimmermann, & Weissenfels, 1983).

  • Synthesis of Tetrahydropyran Derivatives : The compound has been used in the synthesis of tetrahydropyran derivatives, highlighting its versatility in organic chemistry and potential pharmaceutical applications (Agekyan & Mkryan, 2015).

Structural and Mechanistic Studies

  • Structural Analysis : Studies on the structure of various (R)-Tetrahydro-2H-pyran-3-amine derivatives provide insights into their molecular conformations and potential interactions, contributing to the understanding of their chemical behavior (Liu et al., 2009).

  • Mechanistic Insights : Research into the mechanisms of isomerization of oxazinane rings, with comparisons to tetrahydro-2H-pyran ring conformers, offers valuable information on the anomeric effect and reaction pathways, enhancing the understanding of these chemical transformations (Tsipis et al., 2021).

Applications in Antidepressants

  • Monoamine Reuptake Inhibitors : A significant application in pharmacology is the development of triple monoamine reuptake inhibitors. Derivatives of (R)-Tetrahydro-2H-pyran-3-amine show potential as antidepressants, targeting dopamine, serotonin, and norepinephrine transporters (Santra et al., 2012).

properties

IUPAC Name

(3R)-oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUOEJJGRCQGBQ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428384
Record name (R)-Tetrahydro-2H-pyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tetrahydro-2H-pyran-3-amine

CAS RN

1071829-82-7
Record name (R)-Tetrahydro-2H-pyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Tetrahydro-2H-pyran-3-amine
Reactant of Route 2
Reactant of Route 2
(R)-Tetrahydro-2H-pyran-3-amine
Reactant of Route 3
(R)-Tetrahydro-2H-pyran-3-amine
Reactant of Route 4
(R)-Tetrahydro-2H-pyran-3-amine
Reactant of Route 5
(R)-Tetrahydro-2H-pyran-3-amine
Reactant of Route 6
(R)-Tetrahydro-2H-pyran-3-amine

Citations

For This Compound
2
Citations
M Zak, CA Hurley, SI Ward, P Bergeron… - Journal of medicinal …, 2013 - ACS Publications
Herein we report on the structure-based discovery of a C-2 hydroxyethyl moiety which provided consistently high levels of selectivity for JAK1 over JAK2 to the imidazopyrrolopyridine …
Number of citations: 66 pubs.acs.org
X Yang, HW Ong, RJ Dickmander, JL Smith, JW Brown… - bioRxiv, 2023 - biorxiv.org
3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines, including the chemical probe SGC-CK2-1, are potent and selective inhibitors of CSNK2A in cells but have limited utility in …
Number of citations: 1 www.biorxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.